molecular formula C9H19NO3 B069740 tert-Butyl 2-hydroxy-2-methylpropylcarbamate CAS No. 183059-24-7

tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Cat. No.: B069740
CAS No.: 183059-24-7
M. Wt: 189.25 g/mol
InChI Key: QBCNEFPGRLUXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-hydroxy-2-methylpropylcarbamate can be synthesized through a reaction involving tert-butyl chloroformate and 2-amino-2-methyl-1-propanol. The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran (THF) and diethyl ether at low temperatures (around -30°C) . The mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layers are then dried, filtered, and concentrated under vacuum to obtain the crude product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-2-methylpropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-hydroxy-2-methylpropylcarbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-methylpropylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 2-hydroxyethylcarbamate
  • tert-Butyl 2-hydroxypropylcarbamate

Uniqueness

tert-Butyl 2-hydroxy-2-methylpropylcarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its hydroxyl and carbamate functional groups make it versatile for use in organic synthesis and as a protecting group for amines .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12/h12H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCNEFPGRLUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455375
Record name tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183059-24-7
Record name tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(tert-butoxycarbonylamino)acetate (4.17 g, 20.52 mmol) was dissolved in tetrahydrofuran (60 ml). The solution was cooled to -78° C. A 22% solution of methyl magensium chloride in toluene/tetrahydrofuran (purchased from Chemmetallgesellschaft, 27.1 ml, 67.72 mmol) was added dropwise. The reaction mixture was stirred for 1.5 h at -78° C. and then warmed to room temperature. A 10% aqueous solution of ammonium chloride (200 ml) was added dropwise. The phases were separated. The aqueous phase was extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (110 g), using ethyl acetate/heptane (1:1) as eluent, to give 1.31 g of 2-hydroxy-2-methylpropylcarbamic acid tert-butyl ester.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene tetrahydrofuran
Quantity
27.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-hydroxy-2-methylpropylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.